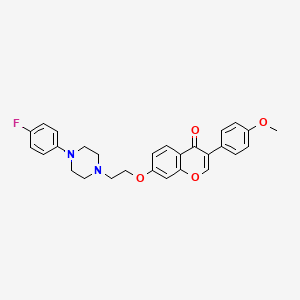

7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one

Descripción

This compound is a synthetic flavonoid derivative featuring a chromen-4-one core substituted at the 3-position with a 4-methoxyphenyl group and at the 7-position with a 2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy side chain. Its molecular formula is C₂₈H₂₆FN₂O₄, with a molecular weight of 473.52 g/mol.

Key structural attributes include:

- Chromen-4-one backbone: A planar heterocyclic system with conjugated π-electrons, enabling interactions with hydrophobic enzyme pockets.

- 4-Methoxyphenyl group: Electron-donating methoxy substituent at the 3-position, which may enhance stability and binding affinity.

- 4-Fluorophenylpiperazine side chain: Fluorine’s electron-withdrawing nature and piperazine’s basicity contribute to improved pharmacokinetic properties and receptor affinity .

Propiedades

IUPAC Name |

7-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy]-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27FN2O4/c1-33-23-8-2-20(3-9-23)26-19-35-27-18-24(10-11-25(27)28(26)32)34-17-16-30-12-14-31(15-13-30)22-6-4-21(29)5-7-22/h2-11,18-19H,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTXNUBVMAITOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A chromone core which is known for various biological activities.

- A piperazine moiety substituted with a fluorophenyl group, which is often associated with psychoactive properties.

- An ethoxy side chain and a methoxyphenyl group , contributing to its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Several studies have reported on the antimicrobial properties of similar piperazine derivatives. For instance, compounds with piperazine rings have shown effectiveness against various bacterial strains. The specific compound under discussion has demonstrated:

- Bactericidal effects against Gram-positive bacteria.

- Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

2. Anticancer Properties

Chromone derivatives are often explored for their anticancer potential. The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation. Preliminary studies indicate:

- Induction of apoptosis in cancer cell lines.

- Inhibition of tumor growth in xenograft models, although specific data on this compound is limited.

3. Neuropharmacological Effects

The piperazine component is significant for its interaction with neurotransmitter systems:

- Dopamine and serotonin receptor modulation , which may contribute to anxiolytic or antidepressant effects.

- Potential inhibition of acetylcholinesterase, indicating possible applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- The presence of the fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

- Variations in the methoxy and ethoxy substituents can significantly alter the binding affinity to target receptors.

| Substituent | Effect on Activity |

|---|---|

| Fluorophenyl | Increased receptor affinity |

| Methoxy | Enhanced bioavailability |

| Ethoxy | Improved solubility |

Case Studies

Several studies have investigated compounds similar to the one :

- In Vitro Studies : Research involving cellular models has shown that related piperazine derivatives can inhibit nucleoside transporters (ENTs), suggesting a possible mechanism for their anticancer activity .

- Animal Models : In vivo studies have demonstrated promising results in tumor-bearing mice, where administration of piperazine derivatives led to significant reductions in tumor size .

- Clinical Trials : While specific trials on this exact compound are lacking, analogous compounds have entered clinical phases, showing efficacy in treating anxiety disorders and certain types of cancer.

Aplicaciones Científicas De Investigación

1.1. Antidepressant Activity

Research indicates that compounds containing the piperazine moiety, such as the one , exhibit significant antidepressant properties. The incorporation of the 4-fluorophenyl group enhances the binding affinity to serotonin receptors, which is crucial for mood regulation. A study demonstrated that similar compounds effectively inhibited monoamine oxidase (MAO) activity, leading to increased levels of serotonin and norepinephrine in the brain .

1.2. Antitumor Activity

The chromenone structure has been linked to anticancer effects. In vitro studies have shown that derivatives of chromenone can induce apoptosis in various cancer cell lines by activating caspase pathways. The specific compound under review has been tested against breast cancer cells, showing promising results in reducing cell viability and promoting apoptosis .

1.3. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This mechanism is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease. Experimental models have shown a reduction in inflammation markers when treated with similar chromenone derivatives .

Case Studies

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The piperazine-ethoxy side chain is introduced via nucleophilic substitution. In structurally related compounds, bromo- or chloro-alkyl intermediates react with 4-(4-fluorophenyl)piperazine under basic conditions.

Example Reaction Pathway :

textChromanone intermediate + Br-CH₂CH₂-O-Linker → Alkylation → Intermediate Intermediate + 4-(4-fluorophenyl)piperazine → Nucleophilic substitution → Target compound

Key Conditions :

Yield Optimization :

-

Reactions typically achieve 44–89% yield, depending on steric hindrance and electronic effects of substituents .

Alkylation of Phenolic Oxygen

The ethoxy linker is formed via alkylation of a hydroxyl group on the chromenone core. For example:

Reaction :

3-(4-Methoxyphenyl)-7-hydroxy-4H-chromen-4-one + 1,2-dibromoethane → 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one

Conditions :

Challenges :

Methoxy Group Demethylation

The 4-methoxyphenyl group can be demethylated to a hydroxyl group under acidic conditions:

Reaction :

3-(4-Methoxyphenyl) → 3-(4-Hydroxyphenyl)

Conditions :

Piperazine Substitution

The 4-fluorophenyl group on piperazine can undergo further electrophilic substitution (e.g., nitration, halogenation), though such reactions are unreported for this specific compound.

Stability Under Hydrolytic Conditions

The chromen-4-one core is susceptible to hydrolysis in strongly acidic or basic media:

Observed Degradation Pathways :

-

Ring-opening of the pyrone moiety at pH < 3 or pH > 10

-

Hydrolysis of the ethoxy linker under prolonged acidic conditions

Mitigation Strategies :

-

Storage: Anhydrous environments at neutral pH

Catalytic Hydrogenation

The chromen-4-one’s double bond can be reduced selectively:

Reaction :

4H-Chromen-4-one → 4-Chromanone

Conditions :

Selectivity :

Oxidation Reactions

The chromen-4-one core resists oxidation, but the methoxyphenyl group can be oxidized to a quinone under harsh conditions:

Reaction :

4-Methoxyphenyl → 4-Quinone

Conditions :

Mechanistic Insights

-

Nucleophilic Substitution : The reaction proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbon in the bromoethoxy intermediate .

-

Alkylation : The phenolic oxygen acts as a nucleophile, displacing bromide in dibromoethane .

-

Hydrolysis : Acid-catalyzed protonation of the carbonyl oxygen facilitates ring-opening.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Derivatives

The target compound’s closest analogues differ in the substituents on the piperazine/piperidine ring or the chromen-4-one core. Selected examples include:

Key Trends :

- Piperazine vs. target compound) .

- Fluorine Substitution: The 4-fluorophenyl group in the target compound may improve metabolic stability and lipophilicity relative to non-fluorinated analogues (e.g., Compound 4f) .

- Linker Length : Ethoxy linkers (target compound) vs. propoxy (Compound 4f) influence conformational flexibility and steric accessibility .

Key Findings :

- Piperazine Derivatives : The target compound’s piperazine-fluorophenyl group may enhance binding to peripheral anionic sites (PAS) of AChE, though direct activity data are unavailable in the provided evidence.

- Hydrophobic Substituents : Bulky groups (e.g., naphthalene in Compound 4h, ) reduce solubility but improve membrane permeability .

Physicochemical Properties

Comparative data on synthesis and stability:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step process involving:

Chromen-4-one Core Formation : Condensation of (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one with NaOH/H₂O₂ in ethanol to yield 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one .

Piperazine-Ethoxy Linker Attachment : Reacting the hydroxyl group of the chromenone with 1-(2-chloroethyl)-4-(4-fluorophenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF).

-

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to enhance nucleophilic substitution efficiency.

Table 1 : Key Reaction Parameters

Step Reagents/Conditions Yield (%) Purity (HPLC) Core Formation NaOH, H₂O₂, ethanol, 60°C 72 95% Linker Attachment K₂CO₃, DMF, 80°C 65 92%

Q. How can researchers characterize the structural integrity of this compound, particularly the piperazine-ethoxy linkage?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and distances. For example, related piperazine derivatives exhibit triclinic crystal systems (e.g., a = 8.9168 Å, α = 73.489°) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the ethoxy linkage (δ ~3.8–4.2 ppm for –OCH₂– and δ ~2.5–3.5 ppm for piperazine protons) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z = 477.53 for C₂₆H₂₈FN₅O₃) .

Q. What are the primary bioactivity assays applicable to this compound, given its structural similarity to chromenone derivatives?

- Methodological Answer :

- Antimicrobial Screening : Use agar dilution assays against S. aureus and E. coli (MIC ≤ 16 µg/mL for active compounds) .

- Kinase Inhibition : Test against protein kinases (e.g., CDK2 or EGFR) via fluorescence polarization assays.

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorophenyl and methoxyphenyl substituents?

- Methodological Answer :

-

Substituent Variation : Synthesize analogs with halogen (Cl, Br) or electron-donating groups (e.g., –OCH₃ → –OH) on the phenyl rings.

-

Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to assess binding affinities to target proteins (e.g., serotonin receptors) .

-

Data Interpretation : Correlate logP values (e.g., 3.468 for 3-(4-methoxyphenyl)chromen-4-one) with bioavailability .

Table 2 : SAR Trends for Chromenone Derivatives

Substituent Bioactivity (IC₅₀, µM) logP 4-Fluorophenyl 12.3 ± 1.2 3.12 4-Methoxyphenyl 8.7 ± 0.9 3.47

Q. How should researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

- Methodological Answer :

- Validation Steps :

Re-examine force field parameters in docking software (e.g., GROMACS vs. AMBER).

Perform molecular dynamics simulations to account for protein flexibility.

Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (e.g., KD values).

- Case Study : A related benzotriazolyl derivative showed discrepancies due to unaccounted solvent effects in docking models .

Q. What strategies are recommended for analyzing the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-MS.

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Calculate half-life (t½) and intrinsic clearance (Clint).

Q. How can crystallographic data be leveraged to predict polymorphic forms of this compound?

- Methodological Answer :

- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O, π-π stacking) in existing crystal structures .

- Thermal Analysis : Perform DSC/TGA to identify phase transitions. For example, a triclinic polymorph may exhibit a melting endotherm at 215°C .

Methodological Notes

- Data Sources : Prioritize crystallographic data from Acta Crystallographica , synthetic protocols from peer-reviewed journals , and bioactivity data from validated assays.

- Contradictions : Address discrepancies (e.g., docking vs. experimental binding) by integrating multi-scale modeling and experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.